molecular formula C9H9F3 B3040134 (2,2,2-Trifluoro-1-methylethyl)benzene CAS No. 161361-16-6

(2,2,2-Trifluoro-1-methylethyl)benzene

Cat. No.: B3040134
CAS No.: 161361-16-6
M. Wt: 174.16 g/mol
InChI Key: LXYXDDCJRHYYKF-UHFFFAOYSA-N
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Description

(2,2,2-Trifluoro-1-methylethyl)benzene is an organic compound with the molecular formula C₉H₉F₃ It is characterized by the presence of a benzene ring substituted with a trifluoromethyl group and a methyl group

Scientific Research Applications

(2,2,2-Trifluoro-1-methylethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to the presence of the trifluoromethyl group, which can enhance drug potency and metabolic stability.

    Industry: Utilized in the development of novel fluorinated materials with unique properties.

Safety and Hazards

“(2,2,2-Trifluoro-1-methylethyl)benzene” is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

Future Directions

While specific future directions for “(2,2,2-Trifluoro-1-methylethyl)benzene” are not available, related compounds have been used in a variety of research areas, including organic and polymer synthesis . This suggests that “this compound” could also have potential applications in these areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,2,2-Trifluoro-1-methylethyl)benzene can be synthesized through several methods. One common approach is the Friedel-Crafts alkylation reaction, where a trifluoromethylating agent is introduced onto a benzene ring. The reaction typically involves the use of aluminum chloride (AlCl₃) as a catalyst and occurs under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2,2,2-Trifluoro-1-methylethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (2,2,2-Trifluoro-1-methylethyl)benzene involves its interaction with various molecular targets. The trifluoromethyl group exerts a strong electron-withdrawing effect, influencing the reactivity of the benzene ring. This effect can modulate the compound’s interactions with enzymes, receptors, and other biomolecules, potentially leading to biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a trifluoromethyl group and a methyl group on the benzene ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

1,1,1-trifluoropropan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3/c1-7(9(10,11)12)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYXDDCJRHYYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801284130
Record name (2,2,2-Trifluoro-1-methylethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801284130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161361-16-6
Record name (2,2,2-Trifluoro-1-methylethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161361-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,2,2-Trifluoro-1-methylethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801284130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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